molecular formula C16H9Cl2NO2 B2675405 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid CAS No. 124930-93-4

8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Cat. No.: B2675405
CAS No.: 124930-93-4
M. Wt: 318.15
InChI Key: UUDOWKIFSYBWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C16H9Cl2NO2. This compound is known for its diverse applications in medicinal chemistry, particularly due to its unique structural features that allow it to interact with various biological targets .

Scientific Research Applications

8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: This compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the production of dyes and pigments due to its stable chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid typically involves the condensation of 4-chloroaniline with 2-chlorobenzoyl chloride, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death. This mechanism is similar to that of other quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
  • 4-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Uniqueness

8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity compared to other similar compounds. The presence of chlorine atoms at specific positions on the quinoline ring contributes to its higher potency and selectivity in targeting biological molecules .

Properties

IUPAC Name

8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-10-6-4-9(5-7-10)14-8-12(16(20)21)11-2-1-3-13(18)15(11)19-14/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDOWKIFSYBWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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